

Chemical structure and properties of (Cbz-ala4)2-rhodamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Cbz-ala4)2-rhodamine

Cat. No.: B123445

[Get Quote](#)

An In-depth Technical Guide to (Cbz-ala)₂-Rhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of bis-(N-carbobenzyloxy-tetra-L-alanine)-rhodamine, herein referred to as (Cbz-ala₄)₂-rhodamine. This fluorogenic probe is of significant interest in biomedical research and drug discovery due to its potential as a substrate for various proteases.

Chemical Structure and Nomenclature

(Cbz-ala₄)₂-rhodamine is a derivative of the highly fluorescent rhodamine 110 core. The two primary amine groups of rhodamine 110 are acylated with a tetra-alanine peptide, which is N-terminally protected by a carbobenzyloxy (Cbz) group. This acylation renders the rhodamine core non-fluorescent through a process known as fluorescence quenching.

Proposed Chemical Structure:

The proposed structure consists of a central rhodamine 110 xanthene core, with two identical Cbz-protected tetra-alanine chains attached to the amino groups at positions 3 and 6 via amide bonds.

- Core: Rhodamine 110

- Peptide Chains: Two tetra-L-alanine chains
- Protecting Group: Two N-terminal carbobenzylxy (Cbz) groups

Physicochemical and Spectroscopic Properties

The key feature of $(\text{Cbz-ala}_4)_2$ -rhodamine is its fluorogenic nature. The amide linkages to the rhodamine core disrupt the electron resonance of the xanthene system, forcing it into a non-fluorescent lactone form.^[1] Enzymatic cleavage of the amide bonds restores the fluorescent zwitterionic form of rhodamine 110.

Table 1: Physicochemical and Spectroscopic Data

Property	(Cbz-ala₄)₂-rhodamine (Non-fluorescent)	Rhodamine 110 (Fluorescent Product)
Appearance	Likely a colorless or pale solid	Orange/Red solid
Molecular Formula	$\text{C}_{56}\text{H}_{60}\text{N}_8\text{O}_{13}$	$\text{C}_{20}\text{H}_{15}\text{N}_2\text{O}_3^+$
Molar Mass	1053.13 g/mol	343.35 g/mol
Solubility	Soluble in organic solvents (DMSO, DMF)	Soluble in aqueous buffers and polar organic solvents
Excitation Maximum (λ_{ex})	Not applicable	~492 nm ^[2]
Emission Maximum (λ_{em})	Not applicable	~529 nm ^[2]
Molar Extinction Coefficient (ϵ)	Not applicable	~78,000 $\text{M}^{-1}\text{cm}^{-1}$ (in ethanol)
Fluorescence Quantum Yield (Φ_F)	~0	~0.88 (in ethanol)

Note: The photophysical properties of the cleaved product, Rhodamine 110, are well-established. The properties of the intact $(\text{Cbz-ala}_4)_2$ -rhodamine are inferred from the general behavior of N,N'-diacylated rhodamines.

Synthesis and Purification

The synthesis of $(\text{Cbz-ala}_4)_2$ -rhodamine involves the coupling of Cbz-protected tetra-alanine ($\text{Cbz-Ala}_4\text{-OH}$) to the two primary amine groups of rhodamine 110. This is typically achieved using standard peptide coupling reagents.

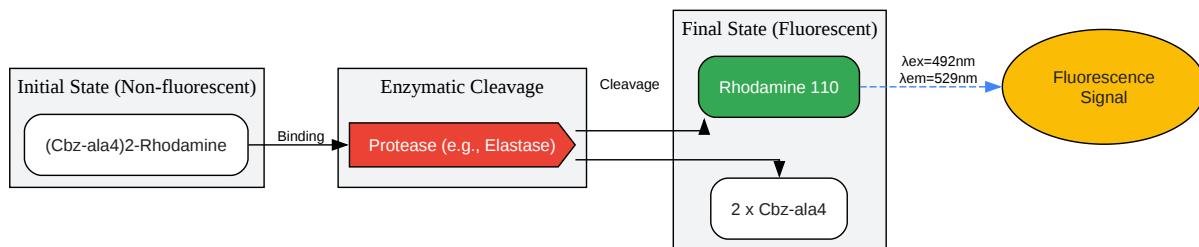
Experimental Protocol: Synthesis of $(\text{Cbz-ala}_4)_2$ -rhodamine

Materials:

- Rhodamine 110 hydrochloride
- Cbz-L-alanine (4 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (4 equivalents)
- N-Hydroxysuccinimide (NHS) (4 equivalents)
- Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Standard peptide synthesis reagents and solvents

Procedure:

- Synthesis of Cbz-Ala₄-OH: The protected tetra-alanine peptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.
- Activation of Cbz-Ala₄-OH: In a round-bottom flask, dissolve Cbz-Ala₄-OH (2.2 equivalents) in anhydrous DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and N-hydroxysuccinimide (NHS) (2.2 equivalents). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours to form the NHS-activated ester.
- Coupling Reaction: In a separate flask, dissolve rhodamine 110 hydrochloride (1 equivalent) in anhydrous DMF and add triethylamine (2.5 equivalents) to neutralize the hydrochloride

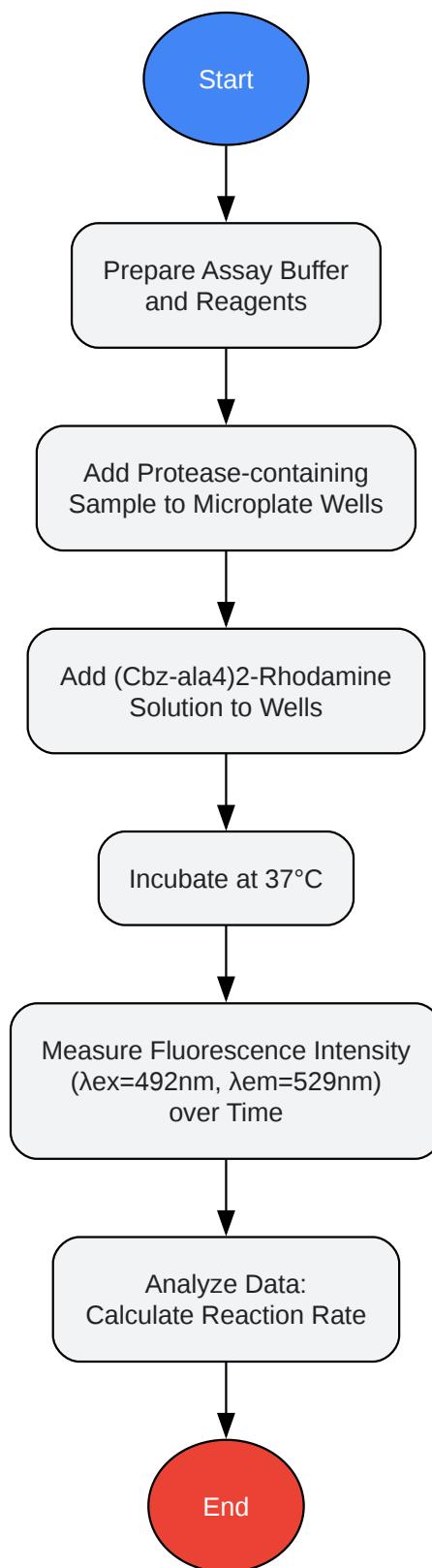

and deprotonate the amino groups. To this solution, add the pre-activated Cbz-Ala₄-OH solution from step 2.

- Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Evaporate the DMF under reduced pressure.
 - Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield pure (Cbz-ala₄)₂-rhodamine.

Mechanism of Action and Signaling Pathway

(Cbz-ala₄)₂-rhodamine is designed as a fluorogenic substrate for proteases that recognize and cleave the tetra-alanine sequence. The principle of detection is based on enzyme-mediated hydrolysis of the amide bonds, which liberates the highly fluorescent rhodamine 110.

Diagram of Protease Activation and Fluorescence Generation

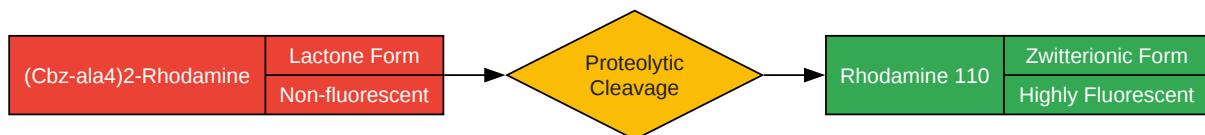

[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of (Cbz-ala₄)₂-rhodamine by a target protease.

Experimental Workflow for Protease Activity Assay

This molecule can be used in a straightforward enzymatic assay to quantify protease activity in a sample.

Diagram of Experimental Workflow


[Click to download full resolution via product page](#)

Caption: A typical workflow for a protease activity assay using (Cbz-ala₄)₂-rhodamine.

Logical Relationship of Fluorescence Quenching and Activation

The fluorescence of the rhodamine core is dependent on its chemical form, which is controlled by the presence or absence of the peptide chains.

Diagram of Fluorescence Quenching Mechanism

[Click to download full resolution via product page](#)

Caption: The relationship between acylation state and fluorescence of the rhodamine core.

Applications in Research and Drug Development

Derivatives of rhodamine 110 with peptide substrates have numerous applications:

- High-Throughput Screening (HTS): Screening for inhibitors of specific proteases in drug discovery campaigns.
- Enzyme Kinetics: Studying the kinetics of protease activity.^[2]
- Cell-Based Assays: Detecting intracellular protease activity in live cells, for example, in studies of apoptosis where caspases are activated.^[3]
- Diagnostic Tools: Development of diagnostic assays for diseases associated with altered protease activity.

Conclusion

(Cbz-ala₄)₂-rhodamine represents a valuable tool for the sensitive and continuous measurement of protease activity. Its fluorogenic properties, coupled with the specificity endowed by the tetra-alanine peptide sequence, make it a versatile probe for a wide range of

applications in basic research and pharmaceutical development. The synthesis is achievable through standard chemical biology techniques, and its application in enzymatic assays is straightforward.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of (Cbz-ala4)2-rhodamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123445#chemical-structure-and-properties-of-cbz-ala4-2-rhodamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com